molecular formula C21H31N3O2S B11686588 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-3-phenyl-5-propyl-3H-pyrimidin-4-one

2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-3-phenyl-5-propyl-3H-pyrimidin-4-one

Cat. No.: B11686588
M. Wt: 389.6 g/mol
InChI Key: WCEGWFVUIROBOT-UHFFFAOYSA-N
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Description

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a dipropylaminoethyl group, a sulfanyl group, a hydroxy group, a phenyl group, and a propyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the initial formation of the dihydropyrimidinone core through a Biginelli reaction, followed by the introduction of the dipropylaminoethyl and sulfanyl groups via nucleophilic substitution reactions. The hydroxy, phenyl, and propyl groups are then introduced through subsequent functionalization steps. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the dihydropyrimidinone core yields a tetrahydropyrimidinone .

Scientific Research Applications

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C21H31N3O2S

Molecular Weight

389.6 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-3-phenyl-5-propylpyrimidin-4-one

InChI

InChI=1S/C21H31N3O2S/c1-4-10-18-19(25)22-21(27-16-15-23(13-5-2)14-6-3)24(20(18)26)17-11-8-7-9-12-17/h7-9,11-12,25H,4-6,10,13-16H2,1-3H3

InChI Key

WCEGWFVUIROBOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O

Origin of Product

United States

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